molecular formula C12H18F3NO3 B1651559 tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate CAS No. 1283720-15-9

tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Cat. No.: B1651559
CAS No.: 1283720-15-9
M. Wt: 281.27
InChI Key: CRQIPQULLHTBII-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H18F3NO3. It is known for its unique structure, which includes a piperidine ring substituted with a trifluoroacetyl group and a tert-butyl ester. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general steps are as follows:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a suitable leaving group.

    Reaction with Trifluoroacetic Anhydride: The functionalized piperidine reacts with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

    Esterification: The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carbonyl group in the trifluoroacetyl moiety can be reduced to form alcohol derivatives.

    Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxide derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Substitution: Products include various substituted piperidine derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The piperidine ring can interact with receptor sites, modulating their activity. These interactions are crucial for its biological and medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
  • tert-Butyl 2-(trifluoroacetyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroacetyl group enhances its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-7-5-4-6-8(16)9(17)12(13,14)15/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQIPQULLHTBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901134089
Record name 1-Piperidinecarboxylic acid, 2-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283720-15-9
Record name 1-Piperidinecarboxylic acid, 2-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283720-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 2-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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